![molecular formula C20H22N2O3 B392337 1-(4-Ethoxyphenyl)-3-[methyl-(phenylmethyl)amino]pyrrolidine-2,5-dione CAS No. 329272-05-1](/img/structure/B392337.png)
1-(4-Ethoxyphenyl)-3-[methyl-(phenylmethyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(4-ethoxyphenyl)-3-[methyl-(phenylmethyl)amino]pyrrolidine-2,5-dione is a member of pyrrolidines.
Scientific Research Applications
Synthesis Techniques
- The compound pyrrolidine-2,4-dione, related to your chemical of interest, has been synthesized from α-amino acid esters through a process involving condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation, which highlights a method for creating related complex organic compounds (Jones et al., 1990).
Biochemical Applications
- Aminomethylation of ethosuximide and pufemide, which are structurally similar to the chemical , led to N-aminomethyl derivatives. These derivatives were studied for their antioxidant activity and effects on blood coagulation, indicating potential medical applications of related compounds (Hakobyan et al., 2020).
Chemical Properties and Reactions
- Pyrrolidine-2,4-dione (tetramic acid) was synthesized and studied, providing insights into the chemical behavior and potential reactions of similar compounds, which can be crucial for developing new drugs or materials (Mulholland et al., 1972).
Medical Chemistry and Drug Development
- Novel pyrrolidine-2,5-dione based compounds were synthesized and evaluated for their biological activity, particularly in inhibiting human placental aromatase and bovine adrenal cholesterol side chain cleavage. This research contributes to the understanding of how similar compounds could be used in medical applications (Daly et al., 1986).
Antimicrobial and Antifungal Activity
- Novel β-methoxyacrylate derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and showed visible fungicidal activity against several pathogens, suggesting potential for similar compounds in antifungal applications (Guihua et al., 2014).
Anticancer Properties
- Pyrrolidine-2,5-dione inhibitors were synthesized and assessed as potential anti-tumor agents, showing promise in this area of medical research, which could be relevant for the development of new cancer treatments (Ahmed et al., 1995).
Material Science Applications
- The synthesis and characterization of conjugated polyelectrolytes with pyrrolidine-dione units demonstrated potential applications in material science, particularly for electron transport layers in solar cells (Hu et al., 2015).
properties
CAS RN |
329272-05-1 |
---|---|
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)22-19(23)13-18(20(22)24)21(2)14-15-7-5-4-6-8-15/h4-12,18H,3,13-14H2,1-2H3 |
InChI Key |
FGWFOXWRPRARCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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